3-fluoro-4-(piperidin-1-yl)aniline

Vue d'ensemble

Description

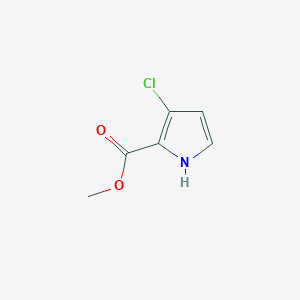

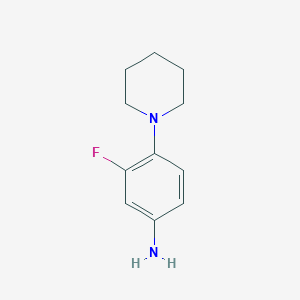

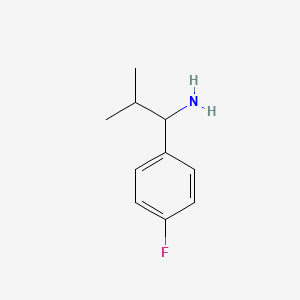

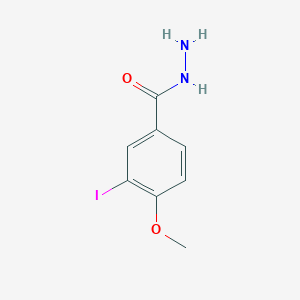

3-Fluoro-4-piperidin-1-yl-phenylamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Fluoro-4-piperidin-1-yl-phenylamine, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-piperidin-1-yl-phenylamine consists of a six-membered piperidine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring has a fluorine atom at the 3rd position .Applications De Recherche Scientifique

Industrie pharmaceutique

Les dérivés de la pipéridine, y compris la 3-fluoro-4-(piperidin-1-yl)aniline, jouent un rôle important dans l'industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques . Ils sont utilisés de différentes manières comme agents anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et/ou anticoagulants .

Conception de médicaments

Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Synthèse de dérivés de la pipéridine

La littérature scientifique récente a résumé les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .

Évaluation biologique des médicaments potentiels

Les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une fraction pipéridine ont été couvertes . Cela inclut l'utilisation d'esters d'acide 3-oxocarboxylique au lieu d'aldéhyde, ce qui a donné un produit contenant quatre stéréocentres .

Réactions chimiques

La désaromatisation de l'étape 1 a été réalisée en utilisant un système réducteur de pyridine connu (H-Bpin / [Rh(COD)Cl]2) et l'hydrogénation de la double liaison(s) restante, catalysée par le rhodium résiduel en présence d'hydrogène gazeux, a donné une bonne chimiosélectivité, une diastéréosélectivité élevée et des rendements respectables de produit pipéridine .

Stockage et sécurité

La this compound a un poids moléculaire de 194,25 et est stockée à une température de 4 °C . C'est une poudre et elle est associée à des informations de sécurité, notamment les mentions de danger H302,H315,H319,H335 et les mentions de précaution P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Mécanisme D'action

Mode of Action

It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of certain compounds .

Biochemical Pathways

Compounds with a piperidine nucleus have been found to have an impact on various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 19425, which may influence its bioavailability .

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-piperidin-1-yl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division . This interaction suggests that 3-Fluoro-4-piperidin-1-yl-phenylamine may have potential applications in cancer therapy by preventing the proliferation of cancer cells. Additionally, it interacts with various receptors and ion channels, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluoro-4-piperidin-1-yl-phenylamine can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes can lead to altered cellular behavior, including reduced proliferation, increased apoptosis, and enhanced stress resistance.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-piperidin-1-yl-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with tubulin results in the inhibition of tubulin polymerization, disrupting the formation of microtubules and ultimately inhibiting cell division . Additionally, 3-Fluoro-4-piperidin-1-yl-phenylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 3-Fluoro-4-piperidin-1-yl-phenylamine can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage, immune suppression, and metabolic disturbances. Understanding the dosage effects is crucial for determining the safe and effective use of 3-Fluoro-4-piperidin-1-yl-phenylamine in therapeutic applications.

Metabolic Pathways

3-Fluoro-4-piperidin-1-yl-phenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production, biosynthesis, and detoxification processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-Fluoro-4-piperidin-1-yl-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, 3-Fluoro-4-piperidin-1-yl-phenylamine may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-piperidin-1-yl-phenylamine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of 3-Fluoro-4-piperidin-1-yl-phenylamine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-fluoro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVOAZVDLKSGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424541 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85983-56-8 | |

| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)